molecular formula C21H28ClNO4 B12776811 (1-((Dimethylamino)methyl)-2-(2-(2-phenylethyl)phenoxy)ethoxy)acetic acid hydrochloride CAS No. 86819-26-3

(1-((Dimethylamino)methyl)-2-(2-(2-phenylethyl)phenoxy)ethoxy)acetic acid hydrochloride

Cat. No.: B12776811
CAS No.: 86819-26-3
M. Wt: 393.9 g/mol
InChI Key: BIQRWXBUPGFIAR-UHFFFAOYSA-N
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Description

(1-((Dimethylamino)methyl)-2-(2-(2-phenylethyl)phenoxy)ethoxy)acetic acid hydrochloride is a complex organic compound It is characterized by its unique structure, which includes a dimethylamino group, a phenylethyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((Dimethylamino)methyl)-2-(2-(2-phenylethyl)phenoxy)ethoxy)acetic acid hydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include dimethylamine, phenylethyl bromide, and ethoxyacetic acid. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as crystallization and recrystallization are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

(1-((Dimethylamino)methyl)-2-(2-(2-phenylethyl)phenoxy)ethoxy)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1-((Dimethylamino)methyl)-2-(2-(2-phenylethyl)phenoxy)ethoxy)acetic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and as a tool for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (1-((Dimethylamino)methyl)-2-(2-(2-phenylethyl)phenoxy)ethoxy)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (1-((Dimethylamino)methyl)-2-(2-(2-phenylethyl)phenoxy)ethoxy)acetic acid
  • (1-((Dimethylamino)methyl)-2-(2-(2-phenylethyl)phenoxy)ethoxy)propionic acid
  • (1-((Dimethylamino)methyl)-2-(2-(2-phenylethyl)phenoxy)ethoxy)butyric acid

Uniqueness

(1-((Dimethylamino)methyl)-2-(2-(2-phenylethyl)phenoxy)ethoxy)acetic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new therapeutic agents and in the study of complex biochemical pathways.

Properties

CAS No.

86819-26-3

Molecular Formula

C21H28ClNO4

Molecular Weight

393.9 g/mol

IUPAC Name

2-[1-(dimethylamino)-3-[2-(2-phenylethyl)phenoxy]propan-2-yl]oxyacetic acid;hydrochloride

InChI

InChI=1S/C21H27NO4.ClH/c1-22(2)14-19(25-16-21(23)24)15-26-20-11-7-6-10-18(20)13-12-17-8-4-3-5-9-17;/h3-11,19H,12-16H2,1-2H3,(H,23,24);1H

InChI Key

BIQRWXBUPGFIAR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(COC1=CC=CC=C1CCC2=CC=CC=C2)OCC(=O)O.Cl

Origin of Product

United States

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